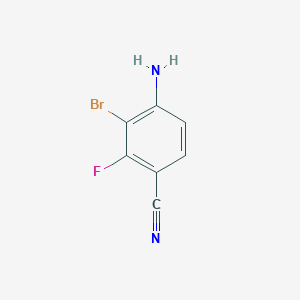![molecular formula C20H24N6O4S B2888908 5-((2-(二乙氨基)乙基)硫)-1,3-二甲基-7-(3-硝基苯基)嘧啶并[4,5-d]嘧啶-2,4(1H,3H)-二酮 CAS No. 872854-68-7](/img/structure/B2888908.png)
5-((2-(二乙氨基)乙基)硫)-1,3-二甲基-7-(3-硝基苯基)嘧啶并[4,5-d]嘧啶-2,4(1H,3H)-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound is a derivative of pyrimido[4,5-d]pyrimidine, which is a type of heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as part of the ring .
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrimido[4,5-d]pyrimidines can generally be synthesized through cyclization processes or domino reactions . The presence of a thioether (S-CH2-CH2-N) and a nitro group (NO2) on the phenyl ring suggests that these groups were likely added in subsequent steps.Molecular Structure Analysis
The compound contains a pyrimido[4,5-d]pyrimidine core, which is a bicyclic structure consisting of two nitrogen atoms and four carbon atoms in each ring. It also has a phenyl ring substituted with a nitro group, and a thioether group attached to the pyrimidine ring .科学研究应用
Antiproliferative Applications
This compound is structurally related to pyrido[2,3-d]pyrimidines, which are known for their antiproliferative properties . Such compounds can inhibit the growth of cancer cells, making them potential candidates for anticancer drug development. The related compound API-1, a pyrido[2,3-d]pyrimidin-5-one derivative, is a promising antiproliferative agent.
Antimicrobial Activity
Pyrido[2,3-d]pyrimidines also display antimicrobial activities . This suggests that our compound could be explored for its efficacy against various bacterial and fungal pathogens, contributing to the field of antibiotics and antifungal agents.
Anti-inflammatory and Analgesic Effects
Compounds within this class have been reported to exhibit anti-inflammatory and analgesic activities . Research into these properties could lead to the development of new pain relief medications or treatments for inflammatory conditions.
Hypotensive Properties
The hypotensive effects of pyrido[2,3-d]pyrimidines make them interesting for the study of cardiovascular diseases . They could be used to develop new treatments for high blood pressure and related cardiac conditions.
Antihistaminic Effects
These compounds are also known for their antihistaminic activities, which could be beneficial in treating allergic reactions and conditions such as hay fever or urticaria .
Neuroprotective Potential
Given the structural similarity to compounds that affect acetylcholinesterase activity, there’s potential for neuroprotective applications . This could be particularly relevant in the treatment of neurodegenerative diseases or acute nerve agent poisoning.
Antioxidant Properties
The ability to modulate oxidative stress makes these compounds candidates for research into diseases where oxidative damage is a key factor, such as neurodegenerative diseases and aging .
Antitumor Activities
Finally, the antitumor activities of related compounds provide a basis for the exploration of our compound in cancer research . It could contribute to the discovery of new chemotherapeutic agents.
作用机制
属性
IUPAC Name |
5-[2-(diethylamino)ethylsulfanyl]-1,3-dimethyl-7-(3-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O4S/c1-5-25(6-2)10-11-31-18-15-17(23(3)20(28)24(4)19(15)27)21-16(22-18)13-8-7-9-14(12-13)26(29)30/h7-9,12H,5-6,10-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXUYKDVKYMLKAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCSC1=NC(=NC2=C1C(=O)N(C(=O)N2C)C)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

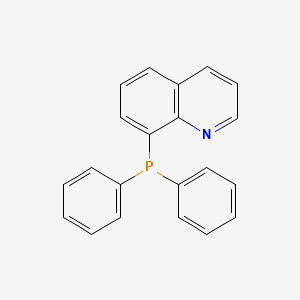
![7-methoxy-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2888826.png)
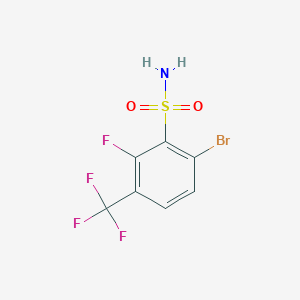
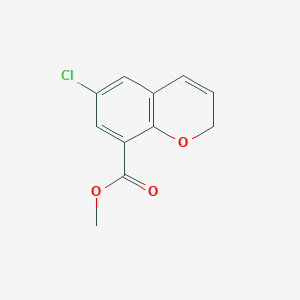
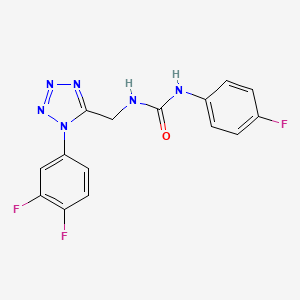
![3,5-dimethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2888834.png)
![N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-methylbenzamide](/img/structure/B2888835.png)
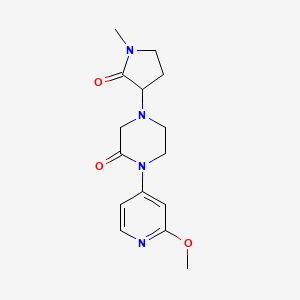

![Methyl 2-[7-[(4-ethenylphenyl)methoxy]-4-methyl-2-oxochromen-3-yl]acetate](/img/structure/B2888839.png)
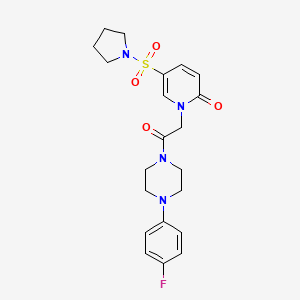

![N-[[1-(6-Ethylpyrimidin-4-yl)piperidin-4-yl]methyl]-N-methyl-4-(trifluoromethyl)pyridin-2-amine](/img/structure/B2888846.png)
